molecular formula C13H18O2 B14882959 Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate CAS No. 14248-24-9

Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate

Cat. No.: B14882959
CAS No.: 14248-24-9
M. Wt: 206.28 g/mol
InChI Key: IMXLRSKSCABIJX-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a methyl group attached to a 2,2-dimethyl-3-(4-methylphenyl)propanoate structure, making it a unique member of the ester family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2,2-dimethyl-3-(4-methylphenyl)propanoic acid and methanol.

    Reduction: 2,2-dimethyl-3-(4-methylphenyl)propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding carboxylic acid and alcohol, which may then interact with biological systems. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a fragrance component.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethyl-3-phenylpropanoate: Similar structure but lacks the 4-methyl group on the phenyl ring.

    Ethyl 2,2-dimethyl-3-(4-methylphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(4-methylphenyl)propanoate: Similar structure but lacks the 2,2-dimethyl groups.

Uniqueness

Methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate is unique due to the presence of both the 2,2-dimethyl groups and the 4-methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

14248-24-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C13H18O2/c1-10-5-7-11(8-6-10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3

InChI Key

IMXLRSKSCABIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)C(=O)OC

Origin of Product

United States

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